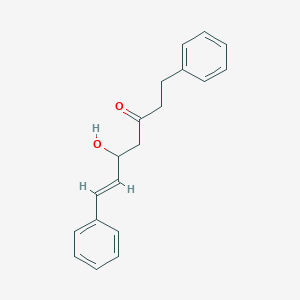

(E)-5-hydroxy-1,7-diphenylhept-6-en-3-one

Vue d'ensemble

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-hydroxy-1,7-diphenylhept-6-en-3-one can be achieved through various methods. One common approach involves the condensation of benzaldehyde with acetophenone in the presence of a base, followed by cyclization and hydroxylation steps .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as the peel of citrus fruits, using solvents like dichloromethane. The extracted compound is then purified through crystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Esterification of the Hydroxyl Group

The secondary hydroxyl group at C5 undergoes esterification under acidic conditions. This reaction is critical for modifying solubility or protecting the hydroxyl group during synthetic processes.

-

Mechanism : Acid-catalyzed nucleophilic acyl substitution.

-

Stereochemical Impact : The E-configuration of the double bond does not hinder esterification but may influence reaction rates compared to the Z-isomer .

Oxidation Reactions

The hydroxyl and ketone groups are potential oxidation targets, though the ketone at C3 is already fully oxidized.

Oxidation of the C5 Hydroxyl

Secondary alcohols are resistant to oxidation, but strong oxidizing agents may convert the hydroxyl to a ketone:

Epoxidation of the Double Bond

The E-configured double bond reacts with peracids to form an epoxide:

| Reagent | Conditions | Product | Stereochemistry |

|---|---|---|---|

| mCPBA | CH₂Cl₂, 25°C | 6,7-Epoxy-5-hydroxy-1,7-diphenylhept-3-one | Trans-epoxide favored |

Reduction Reactions

The ketone at C3 can be reduced to a secondary alcohol, while the double bond may undergo hydrogenation.

Ketone Reduction

Double Bond Hydrogenation

| Catalyst | Conditions | Product | Stereochemical Outcome |

|---|---|---|---|

| Pd/C, H₂ | EtOH, 25°C | 5-Hydroxy-1,7-diphenylheptan-3-one | Saturated product; retains R-configuration at C5 |

Nucleophilic Additions to the Ketone

The ketone at C3 participates in condensation reactions:

Cyclization and Rearrangement

Under acidic or basic conditions, intramolecular reactions may occur:

Biological Derivatization

In natural systems, this compound is a precursor to bioactive derivatives:

-

Enzymatic oxidation : Produces quinone methides with enhanced antioxidant activity .

-

Glycosylation : Adds sugar moieties to the hydroxyl group, improving water solubility .

Key Challenges in Reactivity

-

Steric Hindrance : Bulky phenyl groups at C1 and C7 slow reactions at C3 and C5 .

-

Stereochemical Control : The E-configuration of the double bond affects reaction pathways and product distributions .

-

Competing Reactions : Simultaneous reactivity of the ketone and hydroxyl groups necessitates protecting-group strategies .

Applications De Recherche Scientifique

Pharmacological Applications

-

Antiviral Activity :

Recent studies have indicated that diarylheptanoids, including (E)-5-hydroxy-1,7-diphenylhept-6-en-3-one, exhibit antiviral properties. Research has shown that compounds derived from Alpinia species demonstrate significant activity against respiratory syncytial virus (RSV) and influenza viruses, highlighting their potential as therapeutic agents in viral infections . -

Antioxidant Properties :

The compound has been noted for its antioxidant activity, which is crucial in combating oxidative stress-related diseases. Antioxidants play a vital role in neutralizing free radicals and preventing cellular damage . -

Estrogenic Activity :

Some studies have explored the estrogenic effects of diarylheptanoids. Compounds similar to this compound have been evaluated for their ability to bind estrogen receptors, suggesting potential applications in hormone-related therapies .

Flavoring and Fragrance Industry

This compound is also utilized in the flavoring and fragrance industry due to its sweet and floral aroma profile. It serves as a flavoring agent in various food products and as a fragrance component in cosmetics .

Synthesis and Structure-Activity Relationship Studies

Research into the synthesis of this compound has provided insights into its structure-activity relationships (SAR). For instance, studies on related compounds have shown that modifications to the phenyl groups or hydroxyl positioning can significantly alter biological activity and potency .

Antiviral Efficacy Study

A study conducted by Konno et al. (2013) demonstrated that specific diarylheptanoids showed promising antiviral activity against RSV. The research highlighted the efficacy of these compounds in both in vitro and in vivo models, showcasing their potential for therapeutic development .

Estrogen Receptor Binding

In a systematic evaluation of diaryl compounds, researchers assessed the binding affinity of various derivatives to estrogen receptors. Findings indicated that certain structural features significantly enhance receptor binding, suggesting pathways for developing estrogenic drugs .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Antiviral Activity | Effective against RSV and influenza viruses; potential for therapeutic development |

| Antioxidant Properties | Neutralizes free radicals; important for oxidative stress management |

| Flavoring & Fragrance | Used as a flavoring agent in food products; fragrance component in cosmetics |

| Estrogenic Activity | Potential applications in hormone therapies; binding affinity studies ongoing |

Mécanisme D'action

The mechanism of action of (E)-5-hydroxy-1,7-diphenylhept-6-en-3-one primarily involves its antioxidant activity. It scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant proteins .

Comparaison Avec Des Composés Similaires

Naringenin: Another flavonoid found in citrus fruits with similar antioxidant properties.

Hesperidin: A flavonoid glycoside also found in citrus fruits, known for its anti-inflammatory and antioxidant effects.

Uniqueness: (E)-5-hydroxy-1,7-diphenylhept-6-en-3-one stands out due to its specific structure, which contributes to its unique antioxidant capabilities and its potential therapeutic applications in various diseases .

Activité Biologique

(E)-5-hydroxy-1,7-diphenylhept-6-en-3-one, commonly referred to as a diarylheptanoid, is a compound of significant interest due to its diverse biological activities. This article explores its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, supported by various research findings and studies.

Chemical Structure and Properties

The compound has a unique structure characterized by a heptene backbone with hydroxyl and phenyl substituents. Its molecular formula is , and it exhibits a yellow crystalline appearance. The specific arrangement of functional groups contributes to its biological activities.

Antioxidant Activity

This compound acts primarily as an antioxidant , neutralizing free radicals and reactive oxygen species (ROS) in biological systems. This activity is crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Activity

Research indicates that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β. By modulating these inflammatory pathways, it demonstrates potential therapeutic effects in conditions characterized by chronic inflammation .

Anticancer Activity

The compound has shown promise in inducing apoptosis in cancer cells through the modulation of critical signaling pathways such as PI3K/Akt and MAPK. In vitro studies reveal that it can inhibit cell proliferation in several cancer cell lines.

Biological Activities: Summary of Findings

Case Studies

- Antioxidant Efficacy : A study demonstrated that this compound significantly reduced oxidative stress markers in human fibroblast cells exposed to UV radiation. The results indicated a decrease in lipid peroxidation levels and an increase in cellular viability compared to untreated controls.

- Anti-inflammatory Effects : In an animal model of arthritis, administration of the compound resulted in decreased joint swelling and reduced levels of inflammatory markers, suggesting its utility as an anti-inflammatory agent .

- Anticancer Potential : In vitro assays on breast cancer cell lines showed that this compound induced apoptosis through caspase activation and DNA fragmentation analysis, highlighting its potential as a chemotherapeutic agent.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is metabolized primarily by cytochrome P450 enzymes. Its bioavailability may be influenced by factors such as solubility and environmental conditions like pH and temperature. The compound is predominantly localized in the cytoplasm and mitochondria within cells, where it exerts its biological effects.

Propriétés

IUPAC Name |

(E)-5-hydroxy-1,7-diphenylhept-6-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-11,13,18,20H,12,14-15H2/b13-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQGOKAKPXXESR-ACCUITESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)CC(C=CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCC(=O)CC(/C=C/C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.